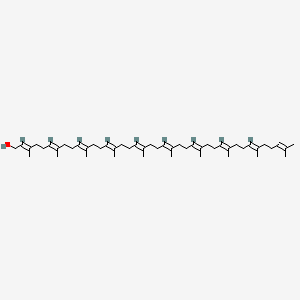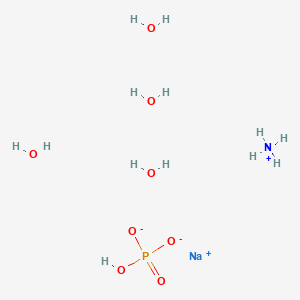
2-(2-Hydroxy-5-nitrophenyl)acetic acid
Overview
Description
“2-(2-Hydroxy-5-nitrophenyl)acetic acid” is an organic compound with the linear formula C8H7NO5 . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . This compound belongs to the class of organic compounds known as nitrophenols .
Molecular Structure Analysis
The molecular structure of “2-(2-Hydroxy-5-nitrophenyl)acetic acid” consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The molecular weight of this compound is 197.149 .Scientific Research Applications
Protecting Group in Carbohydrate Chemistry
2-(2-Hydroxy-5-nitrophenyl)acetic acid, also known as (2-nitrophenyl)acetic acid, has been used as a protective group for hydroxyl functions in carbohydrate chemistry. This compound has proven to be stable under various carbohydrate transformations and can be selectively removed without affecting other common protecting groups (Daragics & Fügedi, 2010).
Synthesis of Thiosemicarbazones
In the field of organic chemistry, this compound has been utilized in the synthesis of thiosemicarbazones, which have shown antibacterial activity against various bacteria, including both Gram-positive and Gram-negative strains (Parekh & Desai, 2006).
Intermediate in Organic Synthesis
2-(2-Hydroxy-5-nitrophenyl)acetic acid serves as an intermediate in the synthesis of various organic compounds. It has been used in the formation of compounds like Indole-2-Acetic Acid Methyl Esters and others, indicating its versatility in organic synthetic pathways (Modi, Oglesby & Archer, 2003).
Hydroxamic Acids and Lactams Synthesis
The compound has been instrumental in the synthesis of cyclic hydroxamic acids and lactams with benzoxazine skeletons. These compounds are significant due to their occurrence in nature and their potential biological activities (Hartenstein & Sicker, 1993).
Electrochemical Studies
Electrochemical studies have used 2-(2-Hydroxy-5-nitrophenyl)acetic acid derivatives for the production of 2H-1,4-benzothiazines. These studies are crucial for understanding the electrochemical behaviors of various organic compounds (Sicker et al., 1995).
Chromogenic Substrate for Esterases
The compound has been part of the synthesis of stable chromogenic substrates for esterases, which are vital in biochemistry for studying enzyme activities and for applications in prodrug activation (Levine, Lavis & Raines, 2008).
Reactivity Studies in Organic Chemistry
It has been used in studying the additivity of substituent effects in acid cleavage of phenyltrimethylsilanes, providing insights into the reactivity patterns of aromatic compounds (Eaborn, Salih & Walton, 1972).
Bioactive Compounds Synthesis
The compound is involved in the synthesis of bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides, which have implications in the field of phytotoxic metabolites and their bioactivities (Girel et al., 2022).
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds can interact with various enzymes and receptors .
Mode of Action
It’s known that similar compounds can undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s known that similar compounds can be involved in various biochemical processes, such as the synthesis of biologically active molecules .
Pharmacokinetics
It’s known that similar compounds can have various pharmacokinetic properties, influencing their bioavailability .
Result of Action
It’s known that similar compounds can have various biological effects, depending on their specific targets and mode of action .
Action Environment
It’s known that similar compounds can be influenced by various environmental factors .
properties
IUPAC Name |
2-(2-hydroxy-5-nitrophenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-7-2-1-6(9(13)14)3-5(7)4-8(11)12/h1-3,10H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXCFNAIXBBSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293119 | |
| Record name | 2-Hydroxy-5-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51794-07-1 | |
| Record name | 2-Hydroxy-5-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51794-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-nitrobenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(morpholin-4-yl)-2-oxoethyl]acetamide](/img/structure/B3143071.png)
![1-[1-(4-Propan-2-ylphenyl)ethyl]piperazine](/img/structure/B3143082.png)







